propyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
PROPYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a unique structure that combines a chromenone core with a phenoxy group and a propyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions. The phenoxy group is introduced via an etherification reaction, where the phenol reacts with an alkyl halide in the presence of a base. Finally, the propyl acetate moiety is attached through esterification, using propyl alcohol and acetic acid in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromenone derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
PROPYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- PROPYL 2-{[3-(2-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
- PROPYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE
Uniqueness
PROPYL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20O6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
propyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H20O6/c1-3-9-24-20(22)13-25-15-7-8-17-18(11-15)26-12-19(21(17)23)27-16-6-4-5-14(2)10-16/h4-8,10-12H,3,9,13H2,1-2H3 |
InChI Key |
LNITWYDKPVNJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C |
Origin of Product |
United States |
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